2-[(4-Aminobenzyl)thio]benzoic acid
Overview
Description
2-[(4-Aminobenzyl)thio]benzoic acid is a chemical compound with the molecular formula C14H13NO2S . It belongs to the class of thioether compounds and is characterized by the presence of an aminobenzyl group attached to a benzoic acid moiety through a sulfur atom. This compound is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid typically involves the reaction of 4-aminobenzyl chloride with thiobenzoic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the thiobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the 4-aminobenzyl chloride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminobenzyl)thio]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the aminobenzyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Scientific Research Applications
2-[(4-Aminobenzyl)thio]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(4-Aminobenzyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with intracellular processes . The compound can also bind to DNA and inhibit the replication of certain pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A heterocyclic compound with similar biological activities and synthetic applications.
4-Aminobenzoic acid: Shares the aminobenzyl moiety but lacks the thioether linkage, resulting in different chemical properties and reactivity.
Thiobenzoic acid: Contains the thioether linkage but lacks the aminobenzyl group, leading to different applications and reactivity.
Uniqueness
2-[(4-Aminobenzyl)thio]benzoic acid is unique due to the presence of both the aminobenzyl and thioether functionalities, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-[(4-aminophenyl)methylsulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQYVNQVYNYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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